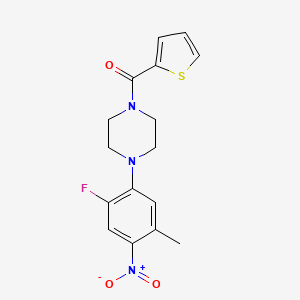![molecular formula C15H21ClN2O2 B5344864 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5344864.png)
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It has been found to have potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane is not fully understood. However, it has been reported to act as a GABA receptor agonist, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been found to have anxiolytic and antidepressant effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane in lab experiments is its potential as a tool for studying pain and inflammation. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret results.
Orientations Futures
There are several future directions for research on 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane. One area of interest is its potential use in the treatment of anxiety and depression. Another area of research could focus on its mechanism of action and how it affects the GABA receptor. Additionally, further studies could investigate its potential use in the treatment of other conditions, such as epilepsy or Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method has been reported in the literature, and it has been found to have anti-inflammatory and analgesic properties. While its mechanism of action is not fully understood, it has been reported to act as a GABA receptor agonist. Further research is needed to fully understand its biochemical and physiological effects and to explore its potential use in the treatment of various conditions.
Méthodes De Synthèse
The synthesis of 1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane involves the reaction between 4-chloro-3-methylphenol and acetyl chloride in the presence of a base. The resulting product is then reacted with 4-methyl-1,4-diaminobutane to form the final compound. This method has been reported in the literature and has been successfully used to synthesize this compound.
Applications De Recherche Scientifique
1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane has been found to have potential applications in scientific research. It has been reported to have anti-inflammatory and analgesic properties and has been used in the study of pain and inflammation. It has also been studied for its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-12-10-13(4-5-14(12)16)20-11-15(19)18-7-3-6-17(2)8-9-18/h4-5,10H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGPFCFRHWDJFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816880 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5344784.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5344800.png)
![2-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5344813.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5344817.png)
![4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)
![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5344841.png)
![3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5344853.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)
![8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5344867.png)
![N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea](/img/structure/B5344880.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5344888.png)
![3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)